Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile
Overview
Description
Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile is a ligand used in the synthesis of copper (I)-phenanthroline complexes, which are used in molecular device technology and solar-energy conversion . It functions as an electron acceptor, and the electron density is delocalized on the quinoxaline ring . It has been shown to have a strong light emission with fluorescence at 590 nm and 594 nm when excited with UV light .
Synthesis Analysis
This compound is synthesized through a Suzuki coupling reaction from biphenyl and 2-(trimethylsilyl)acetamide . It has also been used in the synthesis of copper (I)-phenanthroline complexes and ruthenium (II) complexes .Molecular Structure Analysis
The molecule shows crystallographic mirror symmetry . Adjacent molecules are essentially parallel along the c axis and tend to be vertical along the b axis with dihedral angles of 72.02 (6)° .Chemical Reactions Analysis
As an electron-accepting ligand, it imparts improved directionality of electron transfer in excited copper complexes . It has been used in the synthesis of copper (I)-phenanthroline complexes and ruthenium (II) complexes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.24 and a melting point of 310-315 °C . Its empirical formula is C14H8N4 .Scientific Research Applications
1. Dye-Sensitized Solar Cells
- Application Summary: Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile is used as an electron-withdrawing anchoring group in the design and synthesis of organic dyes for dye-sensitized solar cells .
- Methods of Application: Two novel donor–acceptor organic dyes (PPL-1 and PPL-2) with pyrazino[2,3-f][1,10]phenanthroline as an electron-withdrawing anchoring group were designed and synthesized .
- Results: The synthesized dyes achieved a promising power conversion efficiency of 4.04% under standard AM 1.5 conditions .
2. Organic Light-Emitting Diodes (OLEDs)
- Application Summary: Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile is used in the synthesis of color-tunable thermally activated delayed fluorescence emitters with aggregation-induced emission (AIE) characteristics for high-efficiency OLEDs .
- Methods of Application: Three color tunable D–π–A–π–D type skeleton TADF compounds, namely, 2,3-bis (4- (3,6-di- tert -butyl-9 H -carbazol-9-yl)phenyl)pyrazino [2,3- f ] [1,10]phenanthroline ( tCz-DPPN ), 2,3-bis (4- (9,9-dimethylacridin-10 (9 H )-yl)phenyl)pyrazino [2,3- f ] [1,10]phenanthroline ( Ac-DPPN ), and 2,3-bis (4- (10 H -phenoxazin-10-yl)phenyl)pyrazino [2,3- f ] [1,10]phenanthroline ( PXZ-DPPN ), based on the pyrazino [2,3- f ] [1,10]phenanthroline acceptor were synthesized .
- Results: The synthesized compounds showed wonderful color tuning from sky blue to yellow due to different donors, but also aggregation induced emission (AIE) properties .
3. Metal Complexes in Solar Cells
- Application Summary: Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile is used as an electron accepting ligand in metal complexes which are used in solar cells .
- Methods of Application: The compound is used in the synthesis of ruthenium (II) complexes .
- Results: These complexes are used as DNA probes .
Safety And Hazards
Future Directions
The compound has been used in the synthesis of copper (I)-phenanthroline complexes and ruthenium (II) complexes , which are used in molecular device technology and solar-energy conversion . Its use in these areas suggests potential future directions in the development of new molecular devices and energy conversion technologies.
properties
IUPAC Name |
pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6N6/c17-7-11-12(8-18)22-16-10-4-2-6-20-14(10)13-9(15(16)21-11)3-1-5-19-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKXFSYCKWNWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=NC(=C(N=C24)C#N)C#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474668 | |
Record name | Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
CAS RN |
215611-93-1 | |
Record name | Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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